Solketal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Fuel Additive:

- Improved Fuel Properties: Research shows that solketal can enhance the performance of various fuels, including gasoline and biodiesel. Studies have found that adding solketal to gasoline increases its octane number, leading to improved engine performance and reduced emissions .

- Enhanced Cold Flow Properties: Solketal improves the cold flow properties of biodiesel, particularly its cloud point (the temperature at which wax crystals begin to form) and pour point (the temperature at which the fuel no longer flows) . This makes biodiesel blends with solketal more suitable for use in colder climates.

Solvent:

- Biocompatibility: Solketal's low toxicity and solubility in body fluids make it a suitable solvent for various applications in biological research . This includes its use in zebrafish bioassays, where it serves as a solvent for testing the effects of different substances on zebrafish embryos and larvae .

- Versatility: Additionally, solketal's compatibility with various materials makes it a versatile solvent for use in other research areas, such as resins, paints, coatings, and cleaning agents .

Precursor for Other Chemicals:

Solketal can serve as a starting material for the synthesis of other chemicals used in scientific research and development . This opens doors for exploring its potential role in various research fields.

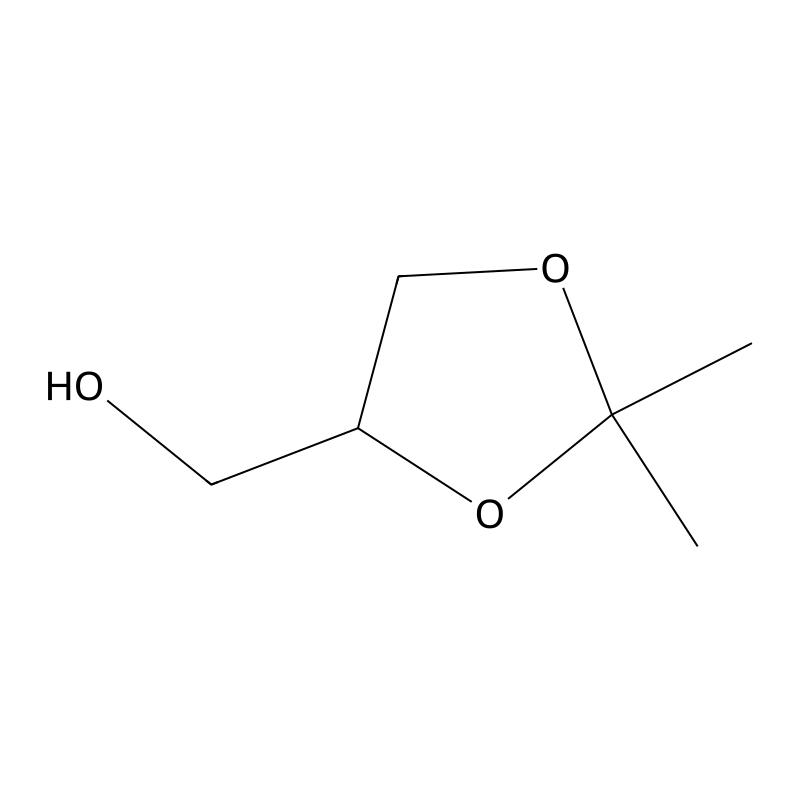

Solketal, chemically known as 2,2-dimethyl-1,3-dioxolane-4-methanol, is a colorless and odorless liquid that is completely soluble in water. It is produced through the condensation reaction of glycerol and acetone in the presence of an acid catalyst. Solketal is notable for its low toxicity and has gained significance as a solvent in various industrial applications, including paints, inks, cleaning products, pharmaceuticals, and cosmetics . Its unique structure allows it to serve as a versatile building block in chemical synthesis and as a fuel additive to reduce hydrocarbon emissions .

- While extensive safety data isn't readily available, some sources suggest solketal may possess mild eye and skin irritation properties.

- As with most organic solvents, it's advisable to handle solketal with appropriate personal protective equipment (PPE) in a well-ventilated area.

Note:

- This analysis focuses on the scientific research applications of solketal.

- Information regarding the mechanism of action (beyond its role as a protecting group) is not prevalent in publicly available scientific sources.

- Further research may be required to explore specific details on the mechanism of action or advanced safety considerations.

The primary reaction for the synthesis of solketal involves the acetalization of glycerol with acetone. This reaction can be represented as follows:

This is an equilibrium reaction that can be influenced by factors such as temperature, catalyst type, and solvent choice. The use of acid catalysts (both homogeneous and heterogeneous) plays a crucial role in driving the reaction towards the formation of solketal . Various catalysts have been explored, including p-toluenesulfonic acid and solid acids like K-10 montmorillonite and Dowex resin, which have shown comparable effectiveness in promoting the reaction .

Solketal has a wide range of applications across various industries:

- Solvent in Industrial Formulations: Used in paints, inks, and cleaning products due to its excellent solvent properties .

- Pharmaceuticals: Acts as an additive in injectable formulations and ointments .

- Cosmetics: Utilized in creams and lotions for its moisturizing properties .

- Fuel Additive: Employed to reduce hydrocarbon emissions in fuels .

Interaction studies involving solketal primarily focus on its role as a solvent and its compatibility with various chemical compounds. Research indicates that solketal can effectively dissolve a range of organic compounds while maintaining stability under different conditions. Its interactions with catalysts during the acetalization process also highlight its ability to influence reaction kinetics positively .

Solketal shares structural similarities with several other compounds derived from glycerol or acetone. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Glycerol | Triol | Natural compound; used extensively in food |

| Acetone | Ketone | Common solvent; highly volatile |

| Glycerol Formal | Acetal | Used in fuel formulations; less soluble than solketal |

| 1,3-Dioxolane | Dioxole | Used in organic synthesis; more reactive |

Uniqueness of Solketal: Solketal's unique dioxolane structure combined with hydroxyl functionality allows it to act effectively both as a solvent and as an additive in various applications while maintaining low toxicity. Its versatility sets it apart from other similar compounds that may not exhibit the same balance of properties.

Physical Description

ODOURLESS OILY COLOURLESS LIQUID.

XLogP3

Boiling Point

Flash Point

Vapor Density

Density

Melting Point

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 4 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 3 of 4 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

22323-82-6

100-79-8

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

1,3-Dioxolane-4-methanol, 2,2-dimethyl-: ACTIVE